Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate
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Overview
Description
Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group attached to the nitrogen atom at position 1 of the imidazole ring and an acetate group at position 2.
Mechanism of Action
Target of Action
Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting that they can have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These interactions with various enzymes, proteins, and other biomolecules contribute to their diverse biological activities.
Cellular Effects
Imidazole derivatives are known to interact with various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate typically involves the methylation of 1-methylimidazole followed by esterification. One common method involves the reaction of 1-methylimidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A precursor in the synthesis of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate.
Methyl 2-(1H-imidazol-4-yl)acetate: Lacks the methyl group at position 1.
2-(1-Methyl-1H-imidazol-4-yl)acetic acid: The carboxylic acid analog of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(1-methylimidazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-6(8-5-9)3-7(10)11-2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXRZEKDRQZYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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